molecular formula C17H17Cl2NO2S B313987 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide

Cat. No.: B313987
M. Wt: 370.3 g/mol
InChI Key: NWSFYTGLLNZGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide is a chemical compound with a complex structure that includes both phenoxy and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form an intermediate, which is then reacted with 3-(methylthio)aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide is unique due to its combination of phenoxy and butanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H17Cl2NO2S

Molecular Weight

370.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C17H17Cl2NO2S/c1-23-14-5-2-4-13(11-14)20-17(21)6-3-9-22-16-8-7-12(18)10-15(16)19/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21)

InChI Key

NWSFYTGLLNZGLK-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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